molecular formula C21H21F3N2O3S B2843823 2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one CAS No. 851806-39-8

2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one

Cat. No.: B2843823
CAS No.: 851806-39-8
M. Wt: 438.47
InChI Key: RGAYMPZOSSBKPS-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxyphenyl group linked to an ethanone moiety, which is further connected to a 4,5-dihydroimidazole ring bearing a sulfanyl group substituted with a 4-(trifluoromethyl)benzyl group. The structural complexity arises from the interplay of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3S/c1-28-17-8-5-15(11-18(17)29-2)12-19(27)26-10-9-25-20(26)30-13-14-3-6-16(7-4-14)21(22,23)24/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAYMPZOSSBKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the trifluoromethylphenyl group and the sulfanyl group. The final step involves the formation of the dihydroimidazol-1-yl ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfanyl groups, leading to the formation of new derivatives with different functional groups.

Scientific Research Applications

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The specific applications of this compound are categorized as follows:

Anticancer Activity

Studies have demonstrated that derivatives of compounds containing the 3,4-dimethoxyphenyl moiety possess selective cytotoxicity against various tumor cell lines. For instance:

  • Case Study : A derivative was synthesized that showed promising results in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound's structure suggests potential activity against bacterial and fungal pathogens.

  • Case Study : Research on related compounds indicated significant inhibitory effects against Staphylococcus aureus and Candida albicans, highlighting the potential for development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds similar to this one have been evaluated for their anti-inflammatory properties.

  • Case Study : In vitro assays demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic use in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The following table summarizes key structural features and their associated biological activities:

Structural FeatureActivity TypeNotes
Dimethoxy groupsAnticancerEnhances lipophilicity and cellular uptake
Trifluoromethyl groupAntimicrobialIncreases potency against pathogens
Imidazole ringAnti-inflammatoryModulates immune response

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically including:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Functionalization at the phenyl rings to enhance biological activity.

Derivatives have been synthesized to improve solubility and bioavailability, which are critical for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring (R1) Sulfanyl Group (R2) Key Features References
Target Compound 3,4-Dimethoxyphenyl [4-(Trifluoromethyl)phenyl]methyl Combines electron-donating (methoxy) and withdrawing (CF₃) groups.
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one 4-Chlorophenyl Methyl Chlorine (electron-withdrawing) enhances stability; simpler alkyl chain.
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl [3-(Trifluoromethyl)phenyl]methyl Nitro group increases polarity; meta-CF₃ may alter binding interactions.
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate 4-Fluorophenyl (sulfonyl) Ethyl acetate functional group Sulfonyl group enhances electron withdrawal; fluorophenyl improves bioavailability.
Substituent Effects on Physicochemical Properties
  • Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxyphenyl group in the target compound increases solubility compared to non-polar analogs like 4-chlorophenyl derivatives. However, the trifluoromethylbenzyl sulfanyl group counterbalances this with hydrophobicity, likely improving membrane permeability .
  • Electron-Withdrawing Groups (e.g., CF₃, NO₂): The trifluoromethyl group enhances metabolic stability and resistance to oxidative degradation, a feature shared with the nitro-substituted analog in . Such groups are critical in optimizing pharmacokinetics .
Bioactivity Predictions
  • Similarity Indexing: Using Tanimoto coefficients (), the target compound may share ~60–70% similarity with sulfanyl-substituted imidazoles like those in .
  • Protein Target Correlations : Compounds with trifluoromethyl groups (e.g., ) often target proteins with hydrophobic binding pockets, such as Sphingosine 1-phosphate receptors (see ) or MRP1 transporters .

Research Findings and Data

Table 2: Calculated Properties of Selected Compounds
Property Target Compound 4-Chlorophenyl Analog () 4-Nitrophenyl Analog ()
Molecular Weight (g/mol) ~438.4 308.8 449.4
logP (Predicted) 3.2 2.8 3.5
Hydrogen Bond Acceptors 6 4 7
Rotatable Bonds 7 5 8

Key Observations :

  • The target compound’s higher logP (3.2 vs. 2.8 in ) reflects increased lipophilicity due to the trifluoromethylbenzyl group, favoring blood-brain barrier penetration.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one is a complex organic molecule with potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H21F3N4O3S
  • Molecular Weight : 514.52 g/mol
  • CAS Number : Not explicitly listed but can be derived from the structural formula.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interaction with biological systems.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, derivatives containing imidazole and trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation.

Compound Cell Line Tested IC50 (µM) Mechanism of Action
2-(3,4-dimethoxyphenyl)-1-[...]HCT-116 (colon carcinoma)6.2Induction of apoptosis
Similar compoundsT47D (breast cancer)27.3Inhibition of cell cycle progression

The compound's structure suggests it may interact with cellular targets through hydrophobic interactions and hydrogen bonding, similar to other imidazole derivatives that have been studied for their anticancer effects .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
  • Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress within cells .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of structurally related compounds. For example:

  • Study on Triazole Derivatives : Research has shown that mercapto-substituted triazoles possess significant antitumor activity against various cancer cell lines, suggesting a similar potential for the compound .
  • Antimicrobial Activity : Compounds with similar functional groups have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of related compounds in reducing tumor size and improving survival rates in cancer models, supporting the potential therapeutic applications of this compound .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what are common yield-limiting factors?

The synthesis typically involves multi-step reactions, including:

  • Imidazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions .
  • Functionalization : Alkylation or acylation to introduce the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)benzylsulfanyl groups. Solvent polarity and temperature (e.g., reflux in acetonitrile) significantly affect regioselectivity .
  • Yield optimization : Common limitations include steric hindrance from the trifluoromethyl group and competing side reactions during sulfanyl group attachment. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves stereochemistry of the imidazole ring and confirms substituent positioning (e.g., dihedral angles between aryl groups) .
  • Spectroscopy :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and trifluoromethyl (δ110120\delta \sim110–120 ppm in 19F^{19}\text{F} NMR) groups .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C22_{22}H21_{21}F3_3N2_2O3_3S) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous imidazole derivatives exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli due to sulfanyl group-mediated membrane disruption .
  • Kinase inhibition : Trifluoromethylphenyl moieties enhance selectivity for tyrosine kinase receptors (e.g., EGFR IC50_{50} ~0.5 µM in related compounds) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Dose-response normalization : Standardize assays (e.g., MTT vs. resazurin for cytotoxicity) to control for false positives from redox-active groups (e.g., methoxy) .
  • Metabolic stability assessment : Use hepatic microsome models to evaluate if rapid degradation (e.g., CYP450-mediated oxidation of the imidazole ring) underlies inconsistent in vivo results .

Q. What strategies resolve ambiguities in molecular docking predictions for this compound?

  • Hybrid QM/MM simulations : Refine binding poses by incorporating quantum mechanical calculations for the trifluoromethyl group’s electrostatic contributions .
  • Mutagenesis validation : Test predicted target interactions (e.g., ATP-binding pockets) by comparing activity against wild-type vs. mutant kinases .

Q. How does the compound’s environmental fate impact experimental design for ecotoxicology studies?

  • Persistence analysis : Hydrolysis half-life in aqueous buffers (pH 7.4, 25°C) predicts environmental stability. The sulfanyl group may oxidize to sulfone derivatives, altering toxicity .
  • Trophic transfer modeling : Use HPLC-MS/MS to track bioaccumulation in model organisms (e.g., Daphnia magna) and assess biomagnification risks .

Q. What computational methods improve synthesis scalability while maintaining stereochemical integrity?

  • DFT-guided catalysis : Simulate transition states to identify catalysts (e.g., Pd/C or chiral ligands) that reduce activation energy for imidazole ring closure .
  • Flow chemistry : Continuous reactors minimize side reactions during exothermic steps (e.g., acylation) and improve reproducibility .

Methodological Notes

  • Contradictory data : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) to distinguish artifacts from true effects .
  • Structural analogs : Compare crystallographic data (CCDC entries) to identify conserved pharmacophoric features .
  • Environmental testing : Follow OECD guidelines for biodegradation (Test 301) and ecotoxicity (Test 201–203) to ensure regulatory compliance .

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